[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate
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Overview
Description
[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. Common reagents used in these reactions include protecting groups such as acetyl or benzyl groups, esterification agents like dicyclohexylcarbodiimide (DCC), and glycosyl donors such as trichloroacetimidates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the glycosidic bond.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound can be used as a model molecule to study enzyme interactions and metabolic pathways. Its structure is similar to certain natural products, making it useful in biochemical studies.
Medicine
In medicine, the compound has potential applications as a drug delivery agent due to its amphiphilic nature. It can form micelles or vesicles that encapsulate therapeutic agents.
Industry
In the industrial sector, the compound can be used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its unique structure provides desirable properties for various applications.
Mechanism of Action
The mechanism of action of [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or cellular membranes. The compound’s multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sucrose Octaacetate: Similar in having multiple hydroxyl groups and ester linkages.
Glyceryl Monostearate: Shares the long-chain fatty acid ester component.
Methyl Glucoside: Contains the glycosidic linkage and hydroxyl groups.
Uniqueness
What sets [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate apart is its combination of a complex carbohydrate moiety with a long-chain fatty acid ester. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C30H56O12 |
---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3 |
InChI Key |
SZYSLWCAWVWFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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